1-Amino-1-(3-tert-butylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL typically involves the reaction of 3-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Solvents: Anhydrous ether, tetrahydrofuran (THF), methanol
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Amino alcohols
Substitution Products: Various derivatives depending on the electrophile used
Scientific Research Applications
1-Amino-1-(3-tert-butylphenyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: A primary amine and primary alcohol with similar structural features but lacking the tert-butylphenyl group.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: A related compound with a dimethylphenoxy group instead of the tert-butylphenyl group.
Uniqueness
1-Amino-1-(3-tert-butylphenyl)propan-2-OL is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3 |
InChI Key |
UEUNZLPXPGHDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origin of Product |
United States |
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